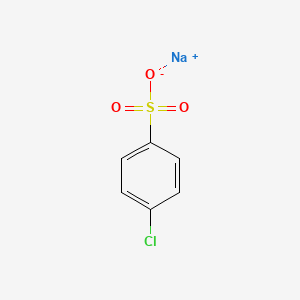

Sodium 4-chlorobenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium 4-chlorobenzenesulfonate is an organic compound with the molecular formula C6H4ClNaO3S. It is a white to almost white crystalline powder that is soluble in water. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium 4-chlorobenzenesulfonate can be synthesized through the sulfonation of 4-chlorobenzene. The process involves the reaction of 4-chlorobenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the continuous sulfonation of 4-chlorobenzene using sulfur trioxide in a controlled environment. The resulting 4-chlorobenzenesulfonic acid is then neutralized with sodium hydroxide to produce the sodium salt .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form various sulfonic acid derivatives.

Reduction Reactions: It can be reduced to form 4-chlorobenzenesulfinic acid under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

Substitution: Products include various substituted benzenesulfonates.

Oxidation: Products include sulfonic acid derivatives.

Reduction: Products include sulfinic acid derivatives.

Applications De Recherche Scientifique

Sodium 4-chlorobenzenesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: It is used in biochemical assays and as a reagent in various biological experiments.

Medicine: It is used in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of sodium 4-chlorobenzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, leading to changes in their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .

Comparaison Avec Des Composés Similaires

- Sodium benzenesulfonate

- Sodium toluenesulfonate

- Sodium xylenesulfonate

Comparison: Sodium 4-chlorobenzenesulfonate is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions compared to sodium benzenesulfonate. It also has different solubility and stability properties compared to sodium toluenesulfonate and sodium xylenesulfonate, making it suitable for specific industrial applications .

Activité Biologique

Sodium 4-chlorobenzenesulfonate (Na-4-CBSA) is a sulfonate compound that has garnered attention due to its diverse biological activities and applications in various fields, including environmental microbiology and toxicology. This article explores the biological activity of Na-4-CBSA, synthesizing findings from multiple research studies.

This compound is a sodium salt of 4-chlorobenzenesulfonic acid, characterized by the presence of a sulfonate group attached to a chlorinated benzene ring. Its molecular formula is C6H4ClO3S with a molecular weight of approximately 214.6 g/mol.

Biological Activity Overview

The biological activity of Na-4-CBSA can be categorized into several key areas:

- Microbial Degradation :

-

Toxicological Studies :

- Various studies have assessed the toxicity of Na-4-CBSA through in vivo and in vitro assays. For instance, Ames tests and mammalian cell mutagenicity assays have been conducted to evaluate its genotoxic potential. The results indicate that Na-4-CBSA exhibits low genotoxicity under specific conditions .

- In a rat model, exposure to high doses of Na-4-CBSA led to changes in hematological parameters, including increased white blood cell counts and alterations in organ weights, suggesting potential systemic effects at elevated exposure levels .

- Pharmacological Applications :

Case Studies and Research Findings

The biological activity of Na-4-CBSA is primarily mediated through its interaction with cellular components:

- Cell Membrane Interaction : Na-4-CBSA can alter membrane fluidity and permeability, which may enhance the uptake of other compounds or drugs when used as a carrier .

- Enzymatic Pathways : The degradation pathways utilized by microbial strains involve specific enzymes that cleave the sulfonate group, facilitating further breakdown into less harmful substances.

Propriétés

Numéro CAS |

5138-90-9 |

|---|---|

Formule moléculaire |

C6H5ClNaO3S |

Poids moléculaire |

215.61 g/mol |

Nom IUPAC |

sodium;4-chlorobenzenesulfonate |

InChI |

InChI=1S/C6H5ClO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10); |

Clé InChI |

DGNMZFIOSIEAJS-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1S(=O)(=O)[O-])Cl.[Na+] |

SMILES canonique |

C1=CC(=CC=C1S(=O)(=O)O)Cl.[Na] |

Key on ui other cas no. |

5138-90-9 |

Pictogrammes |

Corrosive; Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.